GARFT vs. DHFR Target Selectivity
DDATHF is a selective inhibitor of GARFT with negligible DHFR inhibitory activity, whereas methotrexate potently inhibits DHFR. The 4-deoxy analog of DDATHF acquires potent DHFR inhibitory activity, demonstrating that the 4-oxo group in DDATHF is essential for maintaining GARFT selectivity and preventing off-target DHFR inhibition [1].
| Evidence Dimension | Primary enzyme target |
|---|---|
| Target Compound Data | GARFT selective; DHFR inhibition negligible |
| Comparator Or Baseline | Methotrexate: DHFR primary target; 4-deoxy-DDATHF: potent DHFR inhibitor |
| Quantified Difference | Qualitative difference in primary target; structural requirement (4-oxo group) for target selectivity |
| Conditions | Enzymatic assays (inferred from synthetic analog SAR study) |
Why This Matters
This target divergence means DDATHF and methotrexate are not interchangeable; DDATHF is essential for research specifically focused on purine synthesis inhibition rather than folate pool depletion.
- [1] Taylor EC, Kuhnt D, Shih C, et al. Synthesis and biological activity of 2-desamino and 4-deoxy analogs of 5,10-dideazatetrahydrofolic acid (DDATHF). Bioorg Med Chem Lett. 2001;11(7):911-914. View Source
